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Compound of Interest

Compound Name: CC-115 hydrochloride

Cat. No.: B1139457

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the in vitro activities of CC-115
hydrochloride, a dual inhibitor of mammalian Target of Rapamycin (mnTOR) kinase and DNA-
dependent protein kinase (DNA-PK).[1] CC-115 has demonstrated potent anti-proliferative and
pro-apoptotic activity across a range of cancer cell lines, supporting its clinical development for
treating both hematological and solid tumors.[1][2] This guide summarizes key quantitative
data, details relevant experimental protocols, and visualizes the compound’'s mechanism of
action and related experimental workflows.

Core Mechanism of Action

CC-115 is a selective, dual-target inhibitor that concurrently blocks two critical cellular signaling
pathways:

e The PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth,
proliferation, metabolism, and survival.[3] CC-115 inhibits both mTOR Complex 1 (mTORC1)
and mTOR Complex 2 (mTORC?2), leading to a comprehensive blockade of mTOR signaling.

[4]15]

o The DNA Damage Response (DDR) Pathway: Specifically, CC-115 targets DNA-PK, a key
enzyme in the non-homologous end joining (NHEJ) pathway, which is essential for repairing
DNA double-strand breaks (DSBs).[1][5] By inhibiting DNA-PK, CC-115 compromises the
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cell's ability to repair DNA damage, which can lead to apoptosis, particularly in cancer cells
that experience high levels of replication stress.[1]

The compound's dual activity is significant because it simultaneously halts proliferative signals
and prevents the repair of DNA damage, a combination that can be synthetically lethal in
certain genetic contexts, such as in tumors with ataxia-telangiectasia mutated (ATM)
deficiencies.[1][6]

Data Presentation: Quantitative Analysis

The inhibitory potency of CC-115 has been characterized in both biochemical and cellular
assays. The following tables summarize the key quantitative data for the compound.

Table 1: Ki hibi ity of CC-

Selectivity vs.

Target Kinase Assay Type ICso0 Value Reference(s)
Other PIKKs

DNA-PK Cell-free 13 nM - [4107]

mTOR Cell-free 21 nM - 41071
~40-fold vs.

PI3K-alpha Cell-free 850 nM [4]

MTOR/DNA-PK

>1000-fold vs.
ATM Cell-free >30 uM [4]
mMTOR/DNA-PK

50% inhibition at >1000-fold vs.
ATR Cell-free [4]
30 uM MTOR/DNA-PK

ICso: The half maximal inhibitory concentration. PIKKs: PI3K-related kinases.

Table 2: Cellular Activity of CC-115 in Cancer Cell Lines
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Cell Line Cancer Type Assay Type ICso0 Value Reference(s)
PC-3 Prostate Cancer Proliferation 138 nM [4]
Chronic
_ 0.51 pM (510
CLL Cells Lymphocytic Cell Death M) [7]
n
Leukemia
Renal Cell o
786-0 ) Viability (48-72h)  1-5uM [8]
Carcinoma
_ 0.93 uM (930
Healthy B Cells Non-malignant Cell Death M) [7]
n

Signaling Pathway Visualizations

The following diagrams illustrate the key signaling pathways targeted by CC-115 and the

concept of synthetic lethality.
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Caption: Dual inhibition mechanism of CC-115 on the mTOR and DNA-PK signaling pathways.
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Caption: Synthetic lethality between DNA-PK inhibition by CC-115 and ATM deficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below
are representative protocols for key in vitro experiments based on published studies.

In Vitro Kinase Assay (for DNA-PK or mTOR)

This protocol is a generalized procedure based on luminescence-based kinase assays like
ADP-GIlo™, which measure kinase activity by quantifying ADP production.[9]

Objective: To determine the ICso of CC-115 against purified DNA-PK or mTOR kinase.
Materials:

» Purified recombinant human DNA-PK or mTOR enzyme.

o Kinase-specific substrate (e.g., DNA-PK peptide substrate).[9]

» Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT).[9]
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CC-115 hydrochloride dissolved in DMSO to create a stock solution.
ATP solution.
ADP-GIlo™ Kinase Assay reagents (Promega) or similar.

White, opaque 384-well assay plates.

Procedure:

Compound Preparation: Prepare a serial dilution of CC-115 in kinase buffer, starting from a
high concentration (e.g., 10 uM) down to picomolar concentrations. Include a DMSO-only
vehicle control.

Kinase Reaction:
o Add 2.5 pL of the CC-115 dilution or vehicle control to the wells of the 384-well plate.
o Add 2.5 uL of a solution containing the kinase and its specific substrate in kinase buffer.

o Initiate the kinase reaction by adding 5 pL of ATP solution (final concentration typically
near the Km for the enzyme).

Incubation: Incubate the plate at room temperature for 60 minutes.
ADP Detection:

o Add 5 pL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the
remaining ATP. Incubate for 40 minutes at room temperature.

o Add 10 uL of Kinase Detection Reagent to convert the generated ADP into ATP and
produce a luminescent signal. Incubate for 30 minutes at room temperature.

Data Acquisition: Read the luminescence on a plate reader.

Analysis: Convert luminescence values to percent inhibition relative to the vehicle control.
Plot percent inhibition against the logarithm of CC-115 concentration and fit the data to a
four-parameter dose-response curve to calculate the I1Cso value.
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Cellular Proliferation /| Cytotoxicity Assay

This protocol describes a colorimetric assay using a WST-8 reagent (as found in CCK-8 kits) to
measure cell viability.[8][10]

Objective: To determine the ICso of CC-115 for growth inhibition in a cancer cell line.
Materials:
e Cancer cell line of interest (e.g., PC-3, 786-0).
o Complete cell culture medium.
e CC-115 hydrochloride dissolved in DMSO.
e 96-well clear cell culture plates.
e Cell Counting Kit-8 (CCK-8) or similar WST-8 reagent.
o Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
e Cell Seeding:
o Trypsinize and count the cells.

o Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 pL of
complete medium.

o Incubate for 24 hours at 37°C and 5% COz to allow for cell attachment.
e Compound Treatment:
o Prepare serial dilutions of CC-115 in complete medium.

o Remove the old medium from the wells and add 100 pL of the medium containing the
different concentrations of CC-115. Include wells with medium and DMSO vehicle as a
control, and wells with medium only for background measurement.
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Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO:.[8]
Viability Measurement:

o Add 10 pL of CCK-8 reagent to each well.

o Incubate for 1-4 hours at 37°C until a visible color change occurs.

Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
Analysis:

o Subtract the background absorbance (medium only) from all other readings.

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control (100% viability).

o Plot the percent viability against the log of the drug concentration and determine the 1Cso

value.
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Caption: A typical experimental workflow for an in vitro cell viability assay.
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Western Blotting for Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins within the

MTOR and DNA-PK pathways, confirming target engagement by CC-115 in a cellular context.
[1][11]

Objective: To verify that CC-115 inhibits the phosphorylation of DNA-PK and mTOR
downstream targets in cancer cells.

Materials:

Cancer cell line of interest.
6-well cell culture plates.
CC-115 hydrochloride.

Optional: DNA damaging agent (e.qg., y-radiation or bleomycin) to stimulate the DNA-PK
pathway.[7]

RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors.
BCA Protein Assay Kit.

SDS-PAGE gels, running buffer, and transfer buffer.

PVDF membrane.

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Primary antibodies (e.g., anti-p-DNA-PK (S2056), anti-p-AKT (S473), anti-p-S6 (S240/244),
and total protein controls).[11]

HRP-conjugated secondary antibodies.
Enhanced Chemiluminescence (ECL) substrate.

Chemiluminescence imaging system.

© 2025 BenchChem. All rights reserved. 10/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC5650372/
https://www.researchgate.net/figure/CC-115-inhibits-the-DNA-damage-repair-pathway-and-TORK-in-CLL-cells-A-B-Freshly_fig2_303600836
https://www.benchchem.com/product/b1139457?utm_src=pdf-body
https://www.selleckchem.com/products/cc-115.html
https://www.researchgate.net/figure/CC-115-inhibits-the-DNA-damage-repair-pathway-and-TORK-in-CLL-cells-A-B-Freshly_fig2_303600836
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139457?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Procedure:
e Cell Treatment:
o Seed cells in 6-well plates and grow until they reach 70-80% confluency.

o Treat cells with various concentrations of CC-115 (e.g., 0.1, 1, 5 uM) or a vehicle control
for a specified time (e.g., 2-24 hours).

o For DNA-PK analysis, cells can be exposed to a DNA damaging agent 30 minutes prior to
lysis.[11]

» Protein Extraction:
o Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
o Scrape the cells, collect the lysate, and centrifuge at 4°C to pellet cell debris.
o Collect the supernatant containing the protein.

o Protein Quantification: Determine the protein concentration of each sample using a BCA
assay.

e SDS-PAGE and Transfer:

o Denature equal amounts of protein (e.g., 20-30 pg) from each sample and load onto an
SDS-PAGE gel.

o Run the gel to separate proteins by size.
o Transfer the separated proteins to a PVDF membrane.
e Immunoblotting:
o Block the membrane for 1 hour at room temperature in blocking buffer.

o Incubate the membrane with a specific primary antibody overnight at 4°C.
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o Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

o Detection:

o Wash the membrane again with TBST.

o Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

¢ Analysis: Analyze the band intensities to determine the relative levels of phosphorylated
proteins compared to total protein levels and the vehicle control, demonstrating pathway
inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [CC-115 Hydrochloride In Vitro Studies: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1139457#cc-115-hydrochloride-in-vitro-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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